
6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine can be achieved through various methods. One approach involves the sequential nucleophilic substitution of the chloride atom in cyanuric chloride by oxygen, nitrogen, and sulfur-centered nucleophiles. This results in the formation of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazine ring with a methyl group and a phenyl group attached. The compound’s chiral center at the C-2 carbon gives rise to two enantiomers: the R and S forms. The S form is believed to be more potent due to its similarity to cathinone .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
Polyimide Synthesis : 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (MTDA) is used in synthesizing solution-processable polyimides, which have excellent solubility in polar aprotic solvents and demonstrate superior thermal stability (Li et al., 2017).
Thermally Stable Polyamides : Research on aromatic polyamides incorporating phenyl-1,3,5-triazine demonstrates high thermal stability and good mechanical properties, suggesting applications in heat-resistant materials (Yu et al., 2012).
Chemical Analysis and Applications
Electrochemical Applications : Studies on Schiff bases derived from 6-phenyl-1,3,5-triazine-2,4-diamine show their potential as selective electrodes for Sm3+ ions, highlighting their use in chemical analysis (Upadhyay et al., 2012).
Surfactant Synthesis : Gemini surfactants synthesized from triazine Schiff bases exhibit antiwear, antifriction, and anticorrosive properties in industrial applications (Singh et al., 2016).
Biological Research
Antiplasmodial Activity : Triazine-based diamines, including derivatives of 6-aryl-1,3,5-triazine-2,4-diamines, have shown antiplasmodial activity against drug-resistant strains of P. falciparum, indicating their potential in antimalarial drug development (Lourens et al., 2016).
Antimicrobial Agents : Certain 1,3,5-triazine derivatives have been evaluated as antimicrobial agents, exhibiting promising activity against bacterial and fungal strains (Patil et al., 2020).
Environmental and Agricultural Applications
Herbicide Analysis : The compound has been involved in studies related to the environmental behavior of herbicides, such as understanding their dissipation kinetics in soil (Baer & Calvet, 1999).
Study of Runoff and Volatilization : Research on field-scale herbicide runoff and volatilization provides insights into the environmental impact of herbicides, including triazine derivatives (Gish et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-6-3-2-4-7(5-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXLOPYOLOTHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951911 | |
| Record name | 6-(3-Methylphenyl)-1,3,5-triazine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728976 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
29366-76-5 | |
| Record name | NSC118757 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(3-Methylphenyl)-1,3,5-triazine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-(m-tolyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




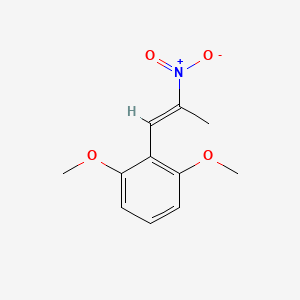


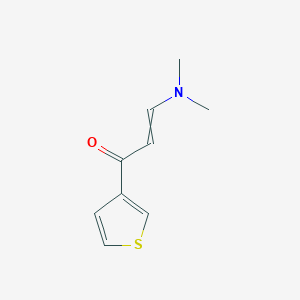
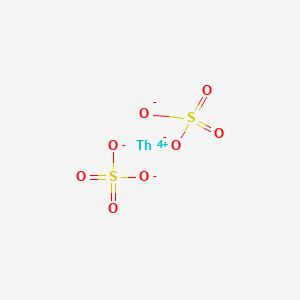

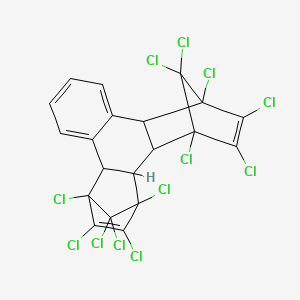

![2-Butyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B1617395.png)
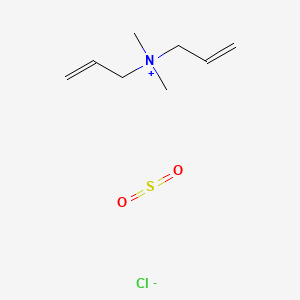

![1,4-Diazabicyclo[2.2.2]octane, diacetate](/img/structure/B1617399.png)
